

An In-depth Technical Guide to the Thermochemical Data and Stability of Octylbenzene

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Compound of Interest

Compound Name: Octylbenzene

Cat. No.: B124392

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Introduction

Octylbenzene, an alkylbenzene with an eight-carbon aliphatic side chain attached to a benzene ring, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals. A thorough understanding of its thermochemical properties and stability is paramount for process optimization, safety assessment, and predicting its behavior under various industrial and laboratory conditions. This technical guide provides a consolidated overview of the available thermochemical data for n-**octylbenzene**, details generalized experimental protocols for their determination, and discusses its thermal and chemical stability.

Thermochemical Data of n-Octylbenzene

A comprehensive set of experimentally determined thermochemical data for n-**octylbenzene** is not readily available in the public domain. However, key physical properties and some thermodynamic parameters have been reported. The following tables summarize the available quantitative data.

Table 1: Physical Properties of n-**Octylbenzene**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₂	[1]
Molecular Weight	190.32 g/mol	[1]
Melting Point	-36 °C (237.15 K)	[2]
Boiling Point	261-263 °C (534.15-536.15 K)	[2]
Density	0.858 g/mL at 25 °C	[2]
Flash Point	107 °C (380.15 K)	[2]

Table 2: Thermodynamic Properties of n-Octylbenzene

Property	Value	Conditions	Reference
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	67.4 kJ/mol	at 308 K	[3]
Liquid Phase Heat Capacity ($C_{p,\text{liquid}}$)	291 J/mol·K	at 295 K	[4]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	Data not available	-	
Standard Molar Entropy (S°)	Data not available	-	
Ideal Gas Heat Capacity ($C_{p,\text{gas}}$)	Data not available	-	

The lack of comprehensive experimental data for the standard enthalpy of formation and standard molar entropy necessitates the use of computational methods or group additivity approaches for their estimation, which are beyond the scope of this guide.

Stability of n-Octylbenzene

Thermal Stability

n-Octylbenzene is generally considered to be a stable compound under standard conditions. [2] Its thermal stability is a critical parameter for applications involving high temperatures, such as distillation and chemical reactions. The decomposition of long-chain alkylbenzenes typically proceeds through a free-radical mechanism, initiating with the homolytic cleavage of the C-C bond at the benzylic position, which is the weakest bond in the alkyl chain due to the resonance stabilization of the resulting benzyl radical.

At elevated temperatures, the primary decomposition pathway for **n-octylbenzene** is expected to be thermal cracking, leading to the formation of smaller hydrocarbons. The main products would likely include toluene, styrene, benzene, and various smaller alkanes and alkenes through a series of β -scission reactions of the octyl radical.

Chemical Stability

n-Octylbenzene is a combustible liquid and is incompatible with strong oxidizing agents. [2] The chemical stability of the alkyl side chain is significantly influenced by the presence of the benzene ring.

Oxidation: The benzylic hydrogens on the carbon atom attached to the benzene ring are particularly susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO_4) or chromic acid, can oxidize the octyl side chain to a carboxylic acid, yielding benzoic acid. This reaction proceeds via a benzylic radical intermediate. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur.

Experimental Protocols

Detailed experimental protocols specifically for **n-octylbenzene** are not readily available. Therefore, this section outlines generalized, well-established methodologies for determining the key thermochemical properties and assessing the stability of liquid aromatic hydrocarbons like **n-octylbenzene**.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of combustion ($\Delta_c H^\circ$), and subsequently the standard enthalpy of formation ($\Delta_f H^\circ$), of a liquid organic compound like **n-octylbenzene** can be determined using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **n-octylbenzene** (typically 0.5-1.0 g) is placed in a crucible inside the calorimeter's bomb. A known length of ignition wire is positioned to be in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is placed in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
- **Combustion:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is monitored and recorded at regular intervals before and after combustion until a constant temperature is reached.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of **n-octylbenzene** is calculated from the temperature change of the system.
- **Corrections:** Corrections are applied for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen.
- **Calculation of $\Delta_f H^\circ$:** The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids.

Methodology:

- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.
- Sample Preparation: A small, accurately weighed sample of **n-octylbenzene** (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Measurement Procedure (Three-Step Method):
 - Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range to obtain the baseline heat flow.
 - Sapphire Run: A sapphire standard of known mass is placed in the sample pan and heated under the same conditions to determine the heat capacity of the instrument.
 - Sample Run: The **n-octylbenzene** sample is heated under the same conditions.
- Data Analysis: The heat capacity of **n-octylbenzene** at a given temperature is calculated by comparing the heat flow signals from the three runs.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

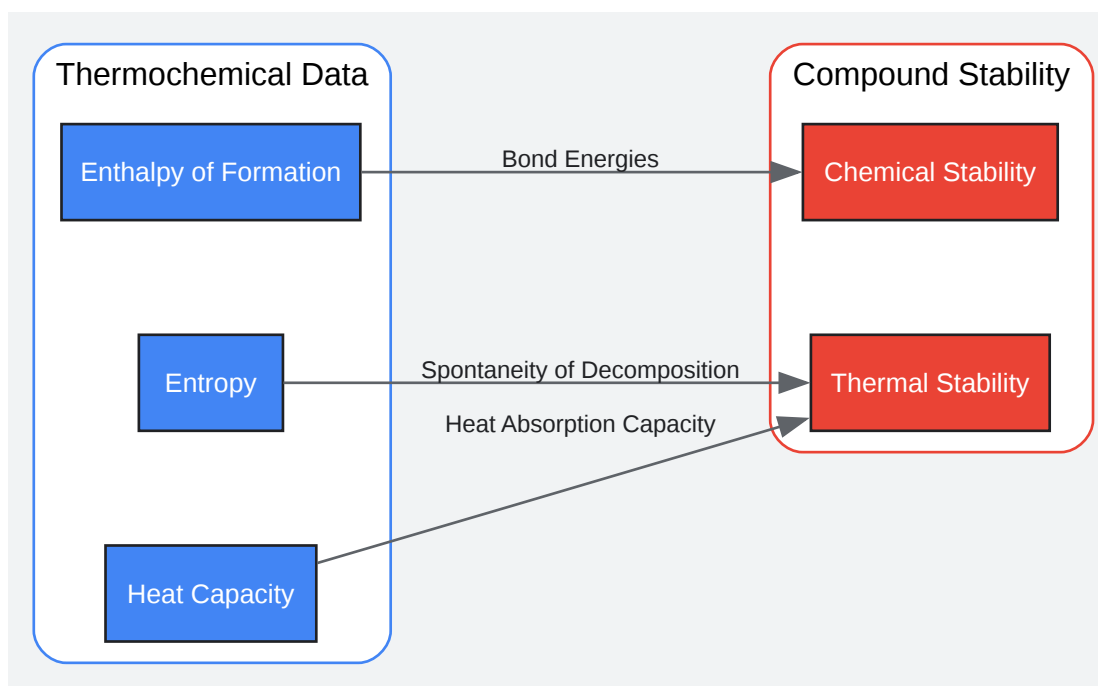
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on its thermal stability and decomposition profile.

Methodology:

- Instrument Setup: The TGA instrument is calibrated for temperature and mass.
- Sample Preparation: A small, representative sample of **n-octylbenzene** (typically 5-20 mg) is placed in an inert crucible.
- Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

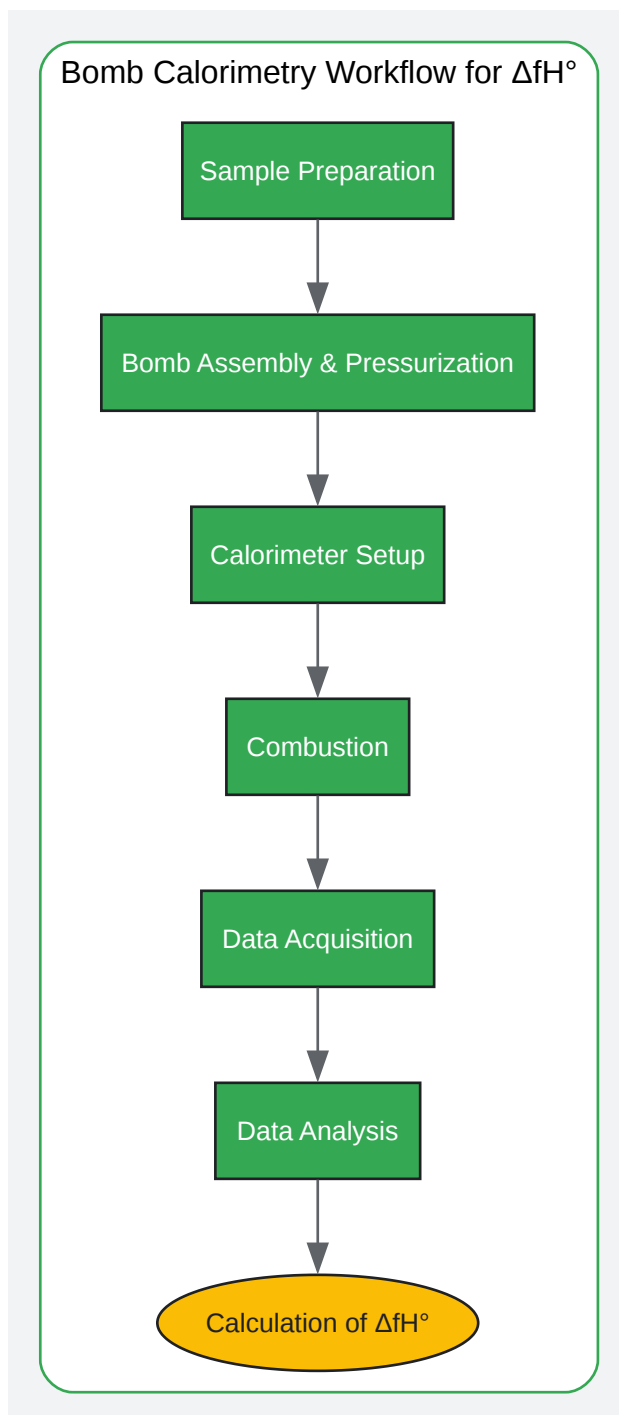
- **Data Acquisition:** The mass of the sample is recorded continuously as a function of temperature.
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass loss at different stages.

Visualizations



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Caption: Relationship between thermochemical data and compound stability.



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Caption: Experimental workflow for enthalpy of formation determination.

Conclusion

This technical guide has summarized the currently available thermochemical data and stability information for **n-octylbenzene**. While some key physical and thermodynamic properties are documented, a complete experimental dataset for its standard enthalpy of formation, entropy, and heat capacity over a range of temperatures is lacking. The provided generalized experimental protocols for bomb calorimetry, DSC, and TGA serve as a foundation for researchers to determine these crucial parameters. The stability of **n-octylbenzene** is characteristic of long-chain alkylbenzenes, with thermal decomposition initiated at the benzylic position and oxidation leading to benzoic acid. For professionals in research and drug development, a more comprehensive experimental investigation into the thermochemical properties of **n-octylbenzene** would be highly valuable for precise process modeling and safety analysis.

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